molecular formula C20H22N2O3S B2586841 7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide CAS No. 1706278-08-1

7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2586841
CAS No.: 1706278-08-1
M. Wt: 370.47
InChI Key: BACNYIMHECMJJJ-UHFFFAOYSA-N
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Description

7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide is a complex organic compound that features a thiazepane ring, a benzo[d][1,3]dioxole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, starting with a suitable dithiol and an amine, the thiazepane ring can be formed via a cyclization reaction.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves the coupling of the thiazepane intermediate with a benzo[d][1,3]dioxole derivative. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (Cl₂, Br₂).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines. Substitution reactions would introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is of interest due to its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies might focus on its effects on enzymes, receptors, or other proteins involved in disease pathways.

Industry

In industry, the compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals. Its unique structural features might impart desirable properties to these products, such as increased efficacy or reduced toxicity.

Mechanism of Action

The mechanism of action of 7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide would depend on its specific biological target. Generally, it might interact with proteins or enzymes through binding to active sites or allosteric sites, thereby modulating their activity. The benzo[d][1,3]dioxole moiety could be involved in π-π stacking interactions, while the thiazepane ring might participate in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepane-4-carboxamide: Lacks the N-(o-tolyl) group, which might affect its biological activity and chemical reactivity.

    N-(o-tolyl)-1,4-thiazepane-4-carboxamide: Lacks the benzo[d][1,3]dioxole moiety, which could influence its interaction with biological targets.

    7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepane: Lacks the carboxamide group, potentially altering its solubility and reactivity.

Uniqueness

The presence of both the benzo[d][1,3]dioxole moiety and the N-(o-tolyl) group in 7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide makes it unique. These groups can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced biological activity or selectivity compared to similar compounds.

Properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-14-4-2-3-5-16(14)21-20(23)22-9-8-19(26-11-10-22)15-6-7-17-18(12-15)25-13-24-17/h2-7,12,19H,8-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACNYIMHECMJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCC(SCC2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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